5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine: is a heterocyclic organic compound with the molecular formula C8H6Br2N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with a wide range of targets in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to undergo various radical reactions for direct functionalization . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Action Environment
Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine typically involves the bromination of 8-methoxyimidazo[1,2-a]pyridine. This can be achieved through the reaction of 8-methoxyimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled addition of bromine to ensure selective bromination at the 5 and 6 positions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
Properties
IUPAC Name |
5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDYHPIBOLNLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N2C1=NC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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